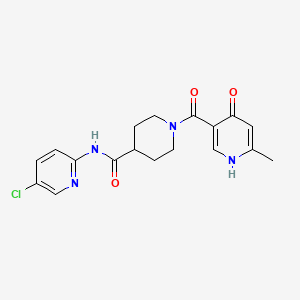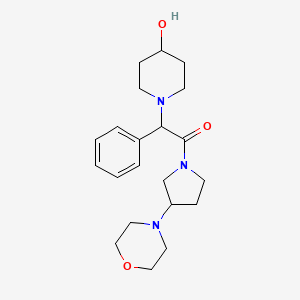![molecular formula C15H22N2O3S B6753997 N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753997.png)
N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a compound that features a bicyclic structure with a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One approach includes a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid access to a wide range of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other scalable technologies.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying the function of chemokine receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as the CXCR2 receptor . By binding to this receptor, the compound can inhibit the signaling pathways that promote cancer cell migration and metastasis. This blockade of CXCR2 represents a promising strategy for the treatment of metastatic cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and have similar chemical properties.
N,N′-diarylsquaramide derivatives: These compounds have similar functional groups and biological activities.
Uniqueness
N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific combination of a bicyclic structure with a sulfonamide group, which provides it with distinct chemical and biological properties. Its selectivity for the CXCR2 receptor and potential anti-cancer activity further distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-20-15-7-4-12(5-8-15)10-16-21(18,19)17-11-13-3-6-14(17)9-13/h4-5,7-8,13-14,16H,2-3,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCZMXVRGEMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)N2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-3-[1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B6753916.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-[[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]ethanone](/img/structure/B6753924.png)
![1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B6753932.png)
![(3-chloro-1H-indol-2-yl)-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753952.png)


![1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6753966.png)
![N-[2-(cyclopropylsulfamoyl)ethyl]cyclopropanesulfonamide](/img/structure/B6753973.png)
![N-[2-(dimethylamino)-3-phenylpropyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753975.png)
![N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753980.png)
![N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753987.png)
![N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753991.png)

![5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6754005.png)
